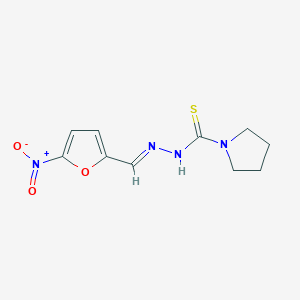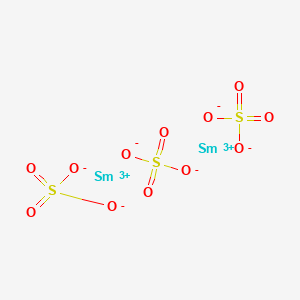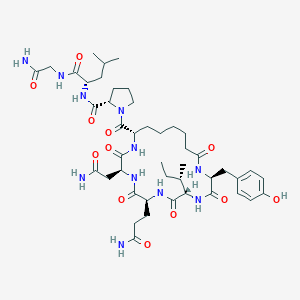
Dibutylhydroxylamine
Vue d'ensemble
Description
Dibutylhydroxylamine is a chemical compound with the molecular formula C8H19NO . It consists of 19 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Synthesis Analysis
The synthesis of Dibutylhydroxylamine involves the reaction of the corresponding dialkylamine with H2O2, carried out in the presence of a catalyst based on titanium-silicalite . Other methods for synthesizing N,N-dialkyl-hydroxylamines include the reduction of nitrones by means of lithium aluminum hydride or by means of potassium boro-hydride or by hydrogenation on platinum black . Recent developments suggest that hydroxylamines may have broader applications, and there have been significant advancements in the preparation of di- and trisubstituted hydroxylamines .
Molecular Structure Analysis
The molecular structure of Dibutylhydroxylamine consists of 19 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecular weight of Dibutylhydroxylamine is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .
Chemical Reactions Analysis
The chemical reactions involving Dibutylhydroxylamine are complex and can vary depending on the conditions and the presence of other chemicals . Reactive chemicals like Dibutylhydroxylamine can release very large and potentially dangerous amounts of energy under certain conditions .
Applications De Recherche Scientifique
Here are some of the papers from the search results:
Wu, H., Xia, Y., Jiang, J., et al. (2015). "Effect of beta-hydroxy-beta-methylbutyrate supplementation on muscle loss in older adults: a systematic review and meta-analysis." Archives of Gerontology and Geriatrics, 61(2), 168-175. Link.
Walther, T., Calvayrac, F., Malbert, Y., et al. (2017). "Construction of a synthetic metabolic pathway for the production of 2,4-dihydroxybutyric acid from homoserine." Metabolic Engineering, 45, 237-245. Link.
Wilson, G., Wilson, J. M., & Manninen, A. (2008). "Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review." Nutrition & Metabolism, 5, 1-1. Link.
Nassan, F., Korevaar, T., Coull, B., et al. (2019). "Dibutyl-phthalate exposure from mesalamine medications and serum thyroid hormones in men." International Journal of Hygiene and Environmental Health, 222(1), 101-110. Link.
Sirohi, R., Pandey, J. P., Gaur, V. K., et al. (2020). "Critical overview of biomass feedstocks as sustainable substrates for the production of polyhydroxybutyrate (PHB)." Bioresource Technology. Link.
Holeček, M. (2017). "Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions." Journal of Cachexia, Sarcopenia and Muscle, 8, 529-541. Link.
Safety And Hazards
Dibutylhydroxylamine is classified as a flammable liquid and vapor. It may cause respiratory irritation and can be harmful in contact with skin or if inhaled . It’s important to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .
Orientations Futures
While the future directions specifically for Dibutylhydroxylamine are not mentioned in the search results, it’s worth noting that the field of chemical synthesis and analysis is continuously evolving with new methodologies and technologies . This progress will likely influence the future directions for the study and application of Dibutylhydroxylamine.
Propriétés
IUPAC Name |
N,N-dibutylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-5-7-9(10)8-6-4-2/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZXUKOJTOTKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158425 | |
| Record name | Dibutylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylhydroxylamine | |
CAS RN |
13393-61-8 | |
| Record name | Dibutylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13393-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9TVP8VH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)



![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)








